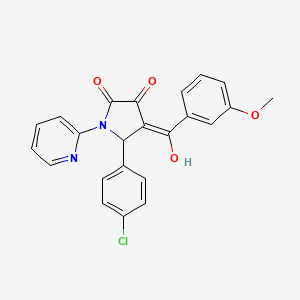
1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene is an organic compound that belongs to the class of brominated hydrocarbons. This compound is characterized by a bromomethyl group attached to a decahydronaphthalene structure, which is a saturated polycyclic hydrocarbon. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions and industrial applications.
準備方法
The synthesis of 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene typically involves the bromination of decahydronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve continuous flow processes where decahydronaphthalene is reacted with bromine in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the selective formation of the bromomethyl derivative .
化学反応の分析
1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines to form corresponding alcohols, nitriles, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the type of nucleophile or oxidizing/reducing agent used .
科学的研究の応用
1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving brominated compounds.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, particularly those involving bromine-containing functional groups.
作用機序
The mechanism of action of 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the reactants .
類似化合物との比較
Similar compounds to 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene include other brominated hydrocarbons such as:
1-Bromomethyl-naphthalene: Similar in structure but lacks the saturated ring system.
Bromocyclohexane: A simpler brominated hydrocarbon with a single ring structure.
Bromomethyl-benzene: Contains an aromatic ring instead of a saturated polycyclic structure.
The uniqueness of this compound lies in its polycyclic saturated structure, which imparts different reactivity and physical properties compared to its simpler counterparts .
特性
IUPAC Name |
1-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZUDHXWFKHRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-methoxyphenyl)-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2433490.png)
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2433491.png)



![6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2433495.png)
![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)
![5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2433498.png)

![N-(3-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2433507.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2433508.png)



